molecular formula C17H17N5OS B14094294 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide

5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094294
M. Wt: 339.4 g/mol
InChI Key: BOQRCLWJOXJNAO-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclohepta[d][1,3]thiazole ring, and a pyrazole ring. The presence of these rings contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the individual ring systems and their subsequent coupling. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by the construction of the cyclohepta[d][1,3]thiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

This compound has shown potential in several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it may have applications in the industry as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of ring systems and functional groupsExamples of similar compounds include 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, which also features a pyridine ring and has shown potential as a casein kinase 1 inhibitor .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-pyridin-3-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H17N5OS/c23-16(14-9-13(21-22-14)11-5-4-8-18-10-11)20-17-19-12-6-2-1-3-7-15(12)24-17/h4-5,8-10H,1-3,6-7H2,(H,21,22)(H,19,20,23)

InChI Key

BOQRCLWJOXJNAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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